Amdinocillin

描述

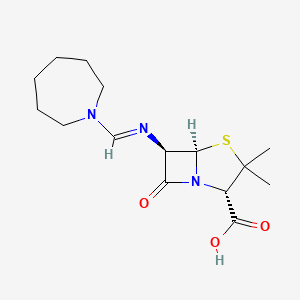

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)/t10-,11+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWVAEOLVKTZFQ-NTZNESFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022584 | |

| Record name | Amdinocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amdinocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.79e-01 g/L | |

| Record name | Amdinocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amdinocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32887-01-7 | |

| Record name | Mecillinam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32887-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amdinocillin [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032887017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amdinocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amdinocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecillinam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMDINOCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10579P3QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amdinocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 °C | |

| Record name | Amdinocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amdinocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Fundamental Mechanisms of Mecillinam Action

Selective Penicillin-Binding Protein 2 (PBP2) Inhibition

Mecillinam's primary mode of action involves its highly selective inhibition of penicillin-binding protein 2 (PBP2) nih.govasm.orgwikipedia.orgpatsnap.comasm.orgnih.govtoku-e.comnih.govnih.govmdpi.comresearchgate.net. PBP2 is an essential enzyme that forms a critical component of the elongasome, also known as the Rod system, which is responsible for the elongation of rod-shaped bacterial cells and the synthesis of peptidoglycan nih.govasm.orgasm.orgasm.org. This specific targeting of PBP2 distinguishes mecillinam from other beta-lactams that often exhibit broader PBP affinities.

Mecillinam specifically inhibits the transpeptidase (TPase) activity of PBP2 nih.govasm.orgpatsnap.comasm.orgasm.org. Transpeptidases are a class of enzymes crucial for the crosslinking of peptidoglycan strands, a fundamental step in building the bacterial cell wall nih.govpatsnap.comasm.orgresearchgate.netoup.com. The d,d-transpeptidase domain of PBP2 catalyzes the cleavage of the d-ala4–d-ala5 bond within a donor peptide and subsequently cross-links it with the mDAP3 of an acceptor, forming a characteristic 4-3 cross-link in the peptidoglycan structure asm.org. Mecillinam binds covalently to the active site of PBP2, thereby preventing this essential transpeptidation reaction asm.org.

Mecillinam exhibits a remarkably high specificity and preferential binding to PBP2 compared to other penicillin-binding proteins toku-e.comnih.govnih.govmdpi.comresearchgate.netasm.org. Research has demonstrated that at low concentrations, mecillinam predominantly binds to PBP2, with minimal to no detectable binding to other PBPs, including PBP1a/b, PBP3, PBP4, PBP5, and PBP6, even at significantly higher concentrations (up to 1 mg/ml) in Escherichia coli nih.govasm.orgasm.org. For instance, in Klebsiella pneumoniae, mecillinam showed preferential PBP2 binding with an IC50 of less than 0.0075 mg/liter researchgate.net. This contrasts with other beta-lactam antibiotics, such as aztreonam, piperacillin, cefuroxime (B34974), cefotaxime (B1668864), and ceftriaxone, which typically show selectivity for PBP3, or amoxicillin (B794) and cephalexin, which target PBP4 nih.gov. This distinct binding profile underscores mecillinam's unique mechanism within the beta-lactam class.

Disruption of Peptidoglycan Synthesis and Cell Wall Integrity

The selective inhibition of PBP2 by mecillinam leads to a profound disruption in the synthesis of peptidoglycan, the primary structural polymer of the bacterial cell wall nih.govpatsnap.comnih.govasm.orgresearchgate.net. The bacterial cell wall is critical for maintaining cellular shape, providing mechanical strength, and protecting the cell from osmotic stress patsnap.comasm.orgresearchgate.net.

The direct consequence of PBP2 inhibition is the failure of peptidoglycan crosslinking nih.govpatsnap.comnih.govtoku-e.comresearchgate.netresearchgate.net. PBP2's role in forming the crucial peptide cross-bridges within the peptidoglycan network is abrogated, leading to the accumulation of un-crosslinked glycan strands asm.orgresearchgate.netnih.gov. This inability to properly crosslink nascent cell wall material can render the activity of the Rod system, which is involved in cell elongation, toxic to the bacterium nih.gov. The disruption of this essential crosslinking process severely compromises the structural integrity of the bacterial cell wall.

A hallmark effect of mecillinam is the dramatic alteration of bacterial cell morphology. Rod-shaped bacteria, such as Escherichia coli and Pseudomonas aeruginosa, lose their characteristic rod shape and transform into enlarged, ovoid, or spherical cells nih.govasm.orgasm.orgnih.govnih.govbiorxiv.orgpsu.eduplos.orgnih.govresearchgate.netoup.com. This morphological change is observed across a wide range of concentrations, from the minimal inhibitory concentration (MIC) up to 1000 times greater, and is notably independent of the presence of an osmotic stabilizer psu.edu. The cell rounding observed is consistent with the role of PBP2 in maintaining the lateral wall and is also seen when the actin-like protein MreB, a component of the elongasome, is depleted or inhibited oup.comnih.gov. Studies indicate that the most pronounced morphological change is an increase in cell width, particularly at concentrations near the MIC biorxiv.orgplos.org.

Role of the Rod System in Mecillinam's Bactericidal Activity

The Rod system is a sophisticated multi-protein complex responsible for the elongation of the bacterial cell wall, a process critical for maintaining the typical rod shape of many bacteria. This system orchestrates the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. asm.org

Interaction with the Rod System Components

Mecillinam's bactericidal efficacy stems from its highly specific interaction with PBP2, a pivotal enzyme within the Rod system. nih.govwikipedia.orgsmolecule.comtoku-e.comasm.org Unlike many other beta-lactams that target multiple PBPs, mecillinam exhibits a strong and selective affinity for PBP2. toku-e.comasm.org This specific binding and subsequent inhibition of PBP2's transpeptidase activity cause a critical malfunction within the Rod system. nih.govnih.gov

While PBP2's transpeptidase activity is blocked, the glycan polymerization activity of RodA, another key component of the Rod system responsible for synthesizing glycan strands, remains largely unaffected. biorxiv.orgplos.org This uncoupling of glycan strand synthesis from their subsequent crosslinking is a defining feature of mecillinam's mechanism of action. nih.govnih.govbiorxiv.orgplos.org

The selective binding of mecillinam to PBP2 is a hallmark of its action. For instance, studies have shown mecillinam to bind PBP2 in Klebsiella pneumoniae preferentially over PBP1A/B, PBP3, PBP4, and PBP5/6. toku-e.com In Escherichia coli and Klebsiella pneumoniae, mecillinam has been reported to have a high affinity for PBP2, with an IC50 of 0.3 mg/L. mdpi.com

Table 1: Mecillinam's Binding Affinity to Penicillin-Binding Proteins (PBPs)

| PBP Type | Mecillinam Affinity | Reference |

| PBP2 | High, specific | wikipedia.orgsmolecule.comtoku-e.comasm.org |

| PBP1A/B | Low | toku-e.com |

| PBP3 | Low | toku-e.com |

| PBP4 | Low | toku-e.com |

| PBP5/6 | Low | toku-e.com |

Induction of Futile Cycles in Peptidoglycan Turnover

The uncoupling of peptidoglycan synthesis and crosslinking, caused by mecillinam's inhibition of PBP2, leads to a detrimental cellular process known as a "futile cycle" of peptidoglycan turnover. nih.govplos.orgnih.govbiorxiv.orgplos.orgfrontiersin.orgnih.govnih.govsci-hub.seresearchgate.net Because RodA continues to generate uncrosslinked glycan strands, these newly synthesized but improperly linked peptidoglycan precursors are rapidly degraded by bacterial lytic transglycosylases, such as Slt. nih.govnih.govbiorxiv.orgplos.orgfrontiersin.org

This continuous cycle of synthesis and immediate degradation of peptidoglycan material is highly energy-intensive and contributes significantly to the lethal activity of mecillinam. nih.govplos.orgnih.govfrontiersin.org The bacterial cell expends considerable resources attempting to build and repair its cell wall, only for the newly synthesized components to be broken down due to the absence of proper crosslinking. nih.govnih.govsci-hub.se

Downstream Metabolic and Physiological Effects

The induction of this futile cycle of peptidoglycan synthesis and degradation by mecillinam triggers a cascade of wide-ranging downstream metabolic and physiological effects in the bacterial cell. frontiersin.orgnih.gov

The increased energy demand imposed by the futile cycling leads to an imbalance in central carbon metabolism. frontiersin.orgnih.govnih.govsci-hub.se This heightened metabolic activity can result in the generation of reactive oxygen species (ROS) and a disruption of the cellular redox environment. frontiersin.orgnih.govresearchgate.net The accumulation of ROS can cause damage to essential cellular macromolecules, including DNA and proteins. frontiersin.orgnih.govnih.govresearchgate.net This macromolecular damage, in turn, can further increase the cell's energy demand due to accelerated protein synthesis required for repair mechanisms. frontiersin.orgnih.gov Ultimately, this runaway process can lead to the depletion of cellular ATP and extensive cellular damage, culminating in bacterial death. frontiersin.orgnih.gov

Research findings indicate that certain cellular responses can influence mecillinam's effects. For instance, the overproduction of specific peptidoglycan endopeptidases, including MepS, MepM, MepA, and PbpG, has been shown to promote mecillinam resistance. nih.govplos.org This resistance is achieved by stimulating peptidoglycan synthesis, which helps to counteract and suppress the mecillinam-induced futile cycle. nih.govplos.org This suggests a complex regulatory interplay between peptidoglycan synthesis and degradation enzymes in the bacterial response to cell wall stress. nih.govplos.org Furthermore, mutations in genes such as cysB, which encodes a regulator of cysteine biosynthesis, can confer mecillinam resistance by altering gene expression profiles. asm.orgdiva-portal.org This can lead to an increase in the levels of proteins like PBP1B and LpoB, which can effectively rescue bacterial cells with an inhibited PBP2. asm.orgdiva-portal.org

Antimicrobial Spectrum and Efficacy Research of Mecillinam

Activity Profile Against Gram-Negative Bacteria

Mecillinam demonstrates a robust activity profile against a wide array of Gram-negative bacteria, with a particular emphasis on the Enterobacteriaceae family. Its mechanism of action, involving specific binding to PBP2, contributes to its efficacy against these pathogens. wikipedia.orgtargetmol.com

Specific Efficacy Against Enterobacteriaceae

Mecillinam exhibits high efficacy against a broad spectrum of Enterobacteriaceae. nih.govfortunejournals.comresearchgate.netoup.comkne-publishing.com This includes significant in vitro activity against multidrug-resistant (MDR) strains, such as those producing Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC β-lactamases. nih.govfortunejournals.comresearchgate.netoup.comkne-publishing.comdovepress.comnih.govmdpi.comuit.no Studies have shown that a high percentage of ESBL-producing Enterobacteriaceae remain susceptible to mecillinam. researchgate.netkne-publishing.commdpi.com

Furthermore, mecillinam has demonstrated activity against certain carbapenemase-producing Enterobacterales, specifically those producing OXA-48-like, NDM, and IMI carbapenemases. nih.govoup.comdovepress.comasm.orgoup.comresearchgate.netnih.govresearchgate.netresearchgate.net However, its activity is considerably reduced against VIM and KPC producers, which are often highly resistant to mecillinam. oup.comasm.orgoup.comresearchgate.net

Differential Susceptibility Across Bacterial Genera

The susceptibility to mecillinam varies across different bacterial genera within the Enterobacteriaceae. Escherichia coli consistently shows very high susceptibility rates, often exceeding 90% in most studies. wikipedia.orgnih.govfortunejournals.comresearchgate.netoup.comkne-publishing.comnih.govmdpi.comresearchgate.netresearchgate.netasm.orgasm.orgoup.comnih.gov

Other genera, such as Klebsiella spp., Proteus mirabilis, Enterobacter spp., Citrobacter spp., Salmonella spp., and Shigella, also exhibit notable susceptibility to mecillinam. nih.govnih.govfortunejournals.comresearchgate.netoup.comnih.govoup.comresearchgate.netnih.govasm.orgasm.org For instance, susceptibility rates for Klebsiella spp. and Proteus mirabilis are generally high, though sometimes slightly lower than E. coli. researchgate.netasm.orgasm.org In contrast, Serratia spp. and Morganella morganii typically demonstrate lower susceptibility to mecillinam. nih.govoup.com

The following table summarizes representative susceptibility rates of mecillinam against various Gram-negative bacterial genera:

| Bacterial Genus | Susceptibility Rate (%) | Source |

| Escherichia coli | >90% (often 94-98%) | wikipedia.orgnih.govresearchgate.netoup.comkne-publishing.comnih.govmdpi.comresearchgate.netasm.orgasm.orgoup.comnih.gov |

| Klebsiella spp. | 89.7-90.2% | researchgate.netasm.orgasm.org |

| Proteus mirabilis | 93.3% | researchgate.netasm.orgasm.org |

| Enterobacter spp. | High (e.g., 62-100%) | nih.govfortunejournals.comoup.com |

| Citrobacter spp. | High (e.g., 70-100%) | nih.govfortunejournals.comoup.com |

| Salmonella spp. | High (e.g., 75-100%) | nih.govfortunejournals.comnih.gov |

| Shigella | High (e.g., 69%) | nih.govnih.gov |

| Serratia spp. | Lower (e.g., 34%) | nih.govoup.com |

| Morganella morganii | Lower (e.g., 12%) | oup.com |

Activity Against Specific Pathogens (e.g., Escherichia coli, Klebsiella spp., Proteus spp.)

Escherichia coli: Mecillinam consistently exhibits strong activity against Escherichia coli, the most common cause of urinary tract infections. Susceptibility rates for E. coli frequently exceed 90% across numerous studies, even for resistant phenotypes such as ESBL-producing E. coli. wikipedia.orgnih.govfortunejournals.comresearchgate.netoup.comkne-publishing.comnih.govmdpi.comuit.nooup.comresearchgate.netresearchgate.netasm.orgasm.orgoup.comnih.gov For instance, a review of 38 studies found E. coli susceptibility to mecillinam to exceed 90% in most cases, including ESBL-producing strains. oup.com Specific data indicates susceptibility rates of 97.4% in E. coli isolates from urine samples. researchgate.netasm.org Against carbapenem-resistant E. coli, susceptibility rates can be high, with 84.2% susceptibility reported across 1943 isolates, including 92.6% for OXA-48-like producers and 76.2% for NDM producers. oup.comoup.com

Klebsiella spp.: Mecillinam shows good activity against Klebsiella spp., although susceptibility rates can be slightly lower than for E. coli. For example, studies report susceptibility rates of approximately 89.7% to 90.2% for Klebsiella spp. isolates. researchgate.netasm.orgasm.org Mecillinam is also active against ESBL-producing Klebsiella pneumoniae, with one study reporting 88.9% susceptibility among MDR Klebsiella spp. isolates. asm.org Susceptibility against OXA-48-producing K. pneumoniae has also been noted. researchgate.netasm.org

Proteus spp. (e.g., Proteus mirabilis): Proteus mirabilis generally demonstrates high susceptibility to mecillinam, with reported rates around 93.3%. researchgate.netasm.orgasm.org Even carbapenem-resistant Proteus spp. have shown high susceptibility rates, reaching 85%. oup.com However, some species, such as indole-positive Proteus, may exhibit resistance. wikipedia.orgnih.gov

Comparative In Vitro Susceptibility Studies

Mecillinam is known for its relative stability against hydrolysis by a broad range of β-lactamases, including many ESBL enzymes. nih.govmdpi.comresearchgate.net However, it is generally not effective against AmpC β-lactamases or most carbapenemases, with notable exceptions being OXA-48-like and NDM carbapenemases, against which it retains some activity. nih.govmdpi.comoup.comresearchgate.netnih.govresearchgate.netresearchgate.net

Minimal Inhibitory Concentration (MIC) Determinations

The Minimal Inhibitory Concentration (MIC) is a crucial measure of an antibiotic's in vitro activity. Agar dilution is considered the reference method for determining mecillinam MICs. oup.comasm.org Both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) define an MIC of ≤ 8 mg/L as the susceptibility breakpoint for uncomplicated urinary tract infections (uUTI). oup.comkne-publishing.comasm.org

MIC data for mecillinam against various Enterobacteriaceae isolates highlight its potency:

For Enterobacter spp. and Citrobacter spp., MIC50 values have been reported as low as 0.5 mg/L. researchgate.netasm.org

Against ESBL-producing Gram-negative rods, MIC50 and MIC90 values of 1 µg/ml and 2 µg/ml, respectively, have been observed. kne-publishing.com

In a study of E. coli urine isolates, mecillinam MIC50 and MIC90 values were 0.25 mg/L and 0.5 mg/L for amoxicillin-susceptible isolates, and 2 mg/L and 16 mg/L for amoxicillin-resistant isolates, respectively. mdpi.com

Among carbapenem-resistant Enterobacterales, mecillinam MICs can be higher, with MIC50 values of 128 mg/L for all isolates, but lower for IMI (8 mg/L) and OXA-48-like (16 mg/L) producers. researchgate.net

Susceptibility Surveillance Data and Trends

Mecillinam has been used for over 40 years, particularly in Nordic countries like Denmark, Norway, and Sweden. Despite its extensive and prolonged use, resistance rates in Escherichia coli have remained remarkably low and stable, typically ranging between 4% and 6% over decades. wikipedia.orgnih.govdovepress.comnih.govuit.noresearchgate.netresearchgate.netoup.comnih.gov This sustained low resistance profile is a significant advantage of mecillinam, especially in an era of rising antimicrobial resistance. dovepress.comnih.govresearchgate.net

Recent surveillance data continues to support these trends. For instance, an analysis of E. coli resistance rates from 2010 to 2020 in Denmark, Norway, and Sweden showed that susceptibility to mecillinam remained stable between 94% and 96%. researchgate.netoup.com In Germany, a 2019/2020 surveillance study of E. coli urine isolates from primary care patients reported a mecillinam resistance rate of 5.2%. mdpi.comnih.gov Even among ESBL-producing E. coli isolates, mecillinam has demonstrated sustained activity, with 91.3% susceptibility at the 8 mg/L breakpoint in one study. nih.gov These findings underscore mecillinam's enduring efficacy and highlight its continued relevance in the management of Gram-negative bacterial infections, particularly those affecting the urinary tract.

Efficacy Against Multi-Drug Resistant (MDR) Bacterial Isolates

A prospective in vitro study assessing mecillinam activity in Enterobacterales (n=420) isolated from urine samples between 2016 and 2017 reported high susceptibility rates. Mecillinam susceptibility was 97.4% in Escherichia coli isolates (294/302), 89.7% in Klebsiella spp. isolates (52/58), and 93.3% in Proteus mirabilis isolates (28/30) researchgate.netasm.org. Another study from 2017 to 2020 in the United States found that multi-drug-resistant isolates were most susceptible to mecillinam and fosfomycin (B1673569) nih.gov.

However, some regional variations in efficacy have been observed. For instance, a study in Singapore investigating the in vitro efficacy of several antibiotics against 155 MDR E. coli and K. pneumoniae isolates from UTIs reported a lower susceptibility rate of 31.6% for mecillinam annals.edu.sg. This highlights the importance of local epidemiological data in assessing its potential utility.

Table 1: Mecillinam Susceptibility Against General MDR Isolates

| Bacterial Species/Group | Study Region/Year | Susceptibility Rate (%) | Reference |

| Escherichia coli | Germany (2016-2017) | 97.4 | researchgate.netasm.org |

| Klebsiella spp. | Germany (2016-2017) | 89.7 | researchgate.netasm.org |

| Proteus mirabilis | Germany (2016-2017) | 93.3 | researchgate.netasm.org |

| MDR E. coli and K. pneumoniae | Singapore (2016) | 31.6 | annals.edu.sg |

| Multi-drug-resistant isolates (general) | USA (2017-2020) | High (most susceptible with fosfomycin) | nih.gov |

Activity Against Extended-Spectrum Beta-Lactamase (ESBL)-Producing Strains

Mecillinam has shown consistent activity against Extended-Spectrum Beta-Lactamase (ESBL)-producing strains, particularly those of the CTX-M family bg.ac.rs. Research indicates that the concentrations of mecillinam required to inhibit 50% (MIC50) and 90% (MIC90) of ESBL-producing isolates are nearly equivalent to those for non-ESBL isolates, underscoring its robust anti-ESBL activity bg.ac.rs.

In a German study conducted between 2019 and 2020, mecillinam inhibited 91.3% (42 out of 46) of ESBL-producing E. coli isolates at the breakpoint of 8 mg/L mdpi.comnih.gov. The MIC50 and MIC90 values for ESBL-producing E. coli in this study were 1 mg/L and 4 mg/L, respectively mdpi.comnih.gov. Another German study from 2016-2017 reported that 95.2% (99 out of 104) of ESBL producers were susceptible to mecillinam researchgate.netasm.org. Specifically, mecillinam was effective in 96.5% (83 out of 86) of ESBL-positive E. coli isolates, with MIC50/90 values of 0.5/1 mg/liter asm.org.

Table 2: Mecillinam Activity Against ESBL-Producing Strains

| Bacterial Species/Group | Study Region/Year | Susceptibility Rate (%) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| ESBL-producing E. coli | Germany (2019-2020) | 91.3 | 1 | 4 | mdpi.comnih.gov |

| ESBL producers (general) | Germany (2016-2017) | 95.2 | - | - | researchgate.netasm.org |

| ESBL-positive E. coli | Germany (2016-2017) | 96.5 | 0.5 | 1 | asm.org |

| ESBL-producing E. coli | UK (2015-2017) | 96 | - | - | oup.com |

| ESBL-producing E. coli | Sweden (various) | 94-95 (5-6% resistance) | - | - | oup.com |

| ESBL-producing E. coli | Ireland (various) | 94.64 | 0.25 | 256 | d-nb.info |

| ESBL-positive bacteria (general) | USA (2017-2020) | 98.2 | - | - | nih.gov |

| ESBL-producing GNR | General (various) | 83 | 1 | 2 | researchgate.net |

Efficacy Against Carbapenemase-Producing Enterobacteriaceae (CPE)

Mecillinam has shown activity against certain types of Carbapenemase-Producing Enterobacteriaceae (CPE), positioning it as a potential carbapenem-sparing agent bg.ac.rs. It demonstrates high antimicrobial activity against metallo-β-lactamase (MBL)-producing isolates, including NDM-1 and IMP types, as well as OXA-48-like-positive strains bg.ac.rs.

Susceptibility rates for mecillinam against specific carbapenemase types have been reported: 84% for OXA-48-like producers, 71% for NDM producers, and 91% for IMI producers researchgate.netresearchgate.net. Notably, mecillinam's activity is significantly lower against VIM and KPC producers, with susceptibility rates of 14% and 0%, respectively researchgate.netresearchgate.net.

In addition to monotherapy, research has explored the synergistic potential of mecillinam. A study demonstrated a notable synergistic effect when mecillinam was combined with avibactam (B1665839) or ceftazidime (B193861)/avibactam against most MDR carbapenemase-producing E. coli and K. pneumoniae, leading to substantial reductions in Minimum Inhibitory Concentrations (MICs) mdpi.com. Mecillinam was found to be active against many NDM or OXA-producing strains in this context mdpi.com. Furthermore, in vivo studies using a murine UTI model have shown that mecillinam can reduce bacterial counts in urine, kidney, and bladder for E. coli strains producing carbapenemases (NDM-1 and VIM-29), including some mecillinam-resistant strains, highlighting its potential in complex infections nih.gov.

Table 3: Mecillinam Efficacy Against Carbapenemase-Producing Enterobacteriaceae (CPE)

| Carbapenemase Type | Susceptibility Rate (%) | MIC50 (mg/L) | Bacterial Species where susceptibility observed | Reference |

| OXA-48-like | 84 | 16 | E. coli, E. cloacae, K. pneumoniae | researchgate.netresearchgate.netfrontiersin.orgnih.gov |

| NDM | 71 | - | E. coli, E. cloacae, K. pneumoniae | researchgate.netresearchgate.netfrontiersin.orgnih.gov |

| IMI | 91 | 8 | E. coli, E. cloacae, K. pneumoniae | researchgate.netresearchgate.netfrontiersin.orgnih.gov |

| VIM | 14 | - | Limited/Poor activity | researchgate.netresearchgate.net |

| KPC | 0 | - | Highly resistant | researchgate.netresearchgate.net |

Performance Against Isolates Resistant to Other Common Antibiotics

Mecillinam's efficacy is particularly notable when compared to other commonly prescribed oral antibiotics, especially in the context of increasing resistance. In a German study (2019-2020) of E. coli isolates from urine specimens, resistance to several common antibiotics was widespread: amoxicillin (B794) (43.3%), trimethoprim-sulfamethoxazole (27.0%), amoxicillin-clavulanic acid (18.0%), cefuroxime (B34974) (11.3%), and ciprofloxacin (B1669076) (11.1%) mdpi.comnih.gov. In stark contrast, only 5.2% of the E. coli isolates were resistant to mecillinam mdpi.comnih.gov.

While mecillinam generally shows low resistance rates, mecillinam-resistant E. coli isolates frequently exhibit cross-resistance to other beta-lactams, with 95.8% showing resistance to both amoxicillin and amoxicillin-clavulanic acid nih.gov. Additionally, a notable proportion of mecillinam-resistant isolates were also resistant to trimethoprim-sulfamethoxazole (54.2%), cefuroxime (20.8%), cefpodoxime (B17579) (20.8%), cefixime (B193813) (16.7%), and ciprofloxacin (12.5%) nih.gov.

In a study evaluating the activity of older antibiotics against MDR Enterobacterales with elevated MICs to third-generation cephalosporins, resistance to mecillinam was less frequent (15%) compared to ceftazidime (59%) and ciprofloxacin (54%) oup.com. This positions mecillinam as a valuable alternative in cases where resistance to first-line agents is prevalent.

Table 4: Resistance Rates of E. coli Isolates to Common Antibiotics vs. Mecillinam (Germany, 2019/2020)

| Antibiotic | Resistance Rate (%) | Reference |

| Amoxicillin | 43.3 | mdpi.comnih.gov |

| Trimethoprim-sulfamethoxazole | 27.0 | mdpi.comnih.gov |

| Amoxicillin-clavulanic acid | 18.0 | mdpi.comnih.gov |

| Cefuroxime | 11.3 | mdpi.comnih.gov |

| Ciprofloxacin | 11.1 | mdpi.comnih.gov |

| Mecillinam | 5.2 | mdpi.comnih.gov |

Table 5: Resistance Rates of MDR Enterobacterales to Selected Antibiotics (Various Studies)

| Antibiotic | Resistance Rate (%) | Reference |

| Ceftazidime | 59 | oup.com |

| Piperacillin/Tazobactam | 41 | oup.com |

| Ciprofloxacin | 54 | oup.com |

| Mecillinam | 15 | oup.com |

Mechanisms of Bacterial Resistance to Mecillinam

Penicillin-Binding Protein 2 (PBP2) Alterations and Mutations

One of the primary mechanisms of resistance to mecillinam involves modifications to its target, PBP2. These alterations can prevent the antibiotic from effectively binding to and inhibiting the enzyme, thereby allowing the bacteria to survive and proliferate.

Structural Modifications of PBP2 Conferring Resistance

Mutations in the mrdA gene, which encodes PBP2, can lead to structural changes in the protein that confer resistance to mecillinam. For instance, a single amino acid substitution in the transpeptidase domain of PBP2 can significantly reduce its affinity for the antibiotic. In a study on Staphylococcus aureus, a point mutation in the pbpB gene (encoding PBP2) resulted in the replacement of a proline with a leucine residue near the SFN conserved motif, leading to increased resistance. nih.gov While this study was on a different bacterium, it illustrates the principle of how subtle changes in the PBP2 structure can impact antibiotic susceptibility. In Escherichia coli, loss-of-function mutations in the mrdAB genes (encoding PBP2 and RodA) have been identified through selections for mecillinam resistance. nih.gov

Another mechanism of resistance involves bypassing the need for a functional PBP2. In some clinical isolates of E. coli, inactivation of the cysB gene, a regulator of cysteine biosynthesis, is a major cause of mecillinam resistance. asm.orgasm.orgresearchgate.netnih.gov Mutations in cysB lead to an upregulation of PBP1B and its cognate lipoprotein activator LpoB, which can then sustain cell wall synthesis, effectively bypassing the mecillinam-inhibited PBP2. researchgate.netnih.gov This demonstrates that resistance can be achieved not only by direct modification of the target but also by activating alternative pathways for essential cellular processes.

Impact on Mecillinam Binding Affinity

The structural modifications in PBP2 directly impact the binding affinity of mecillinam. Mecillinam is known to have a high affinity for PBP2 in susceptible Gram-negative bacteria. nih.govoup.comnih.gov Studies have shown that even at very low concentrations, mecillinam preferentially binds to PBP2. asm.orgresearchgate.net However, mutations in the mrdA gene can significantly lower this affinity, rendering the antibiotic less effective. For example, a mutant S. aureus strain with an altered PBP2 required a higher concentration of a PBP2-targeting antibiotic to achieve the same level of inhibition as the parental strain. nih.gov This reduced binding affinity means that higher concentrations of mecillinam would be required to inhibit bacterial growth, leading to clinical resistance.

Beta-Lactamase-Mediated Resistance

The production of β-lactamase enzymes is a common mechanism of resistance to β-lactam antibiotics. These enzymes inactivate the antibiotics by hydrolyzing the β-lactam ring, rendering them incapable of binding to their PBP targets.

Stability of Mecillinam Against Hydrolysis by Various Beta-Lactamases

Mecillinam has demonstrated greater stability against hydrolysis by several common β-lactamases compared to other penicillins. nih.govoup.comoup.com It is particularly stable against hydrolysis by TEM- and AmpC-type β-lactamases. nih.govoup.comoup.comnih.govresearchgate.net This inherent stability contributes to its activity against many ampicillin-resistant strains of E. coli. nih.govoup.com However, the stability of mecillinam is not absolute and can be influenced by factors such as pH, with maximum stability observed around pH 5. nih.gov

Role of Specific Beta-Lactamase Types (e.g., TEM, AmpC, OXA, NDM, KPC)

While generally stable against TEM and AmpC β-lactamases, certain types and expression levels of these and other enzymes can lead to mecillinam resistance.

TEM: Although stable against typical TEM-1 production, high-level expression of this penicillinase can confer resistance. nih.govoup.com

AmpC: Mecillinam shows good stability against AmpC-producing isolates. nih.govoup.comoup.com

OXA: Some OXA-type β-lactamases, such as OXA-3, can efficiently hydrolyze mecillinam, leading to high levels of resistance. oup.com However, a significant proportion of isolates producing OXA-48-like carbapenemases remain susceptible to mecillinam. nih.govresearchgate.net

NDM: Many New Delhi metallo-β-lactamase (NDM)-producing Enterobacterales retain susceptibility to mecillinam. nih.govresearchgate.netnih.gov

KPC: In contrast, Klebsiella pneumoniae carbapenemase (KPC)-producing isolates are generally resistant to mecillinam. nih.govresearchgate.netnih.gov

The table below summarizes the susceptibility of carbapenem-resistant Enterobacterales (CRE) to mecillinam based on the type of carbapenemase produced.

| Carbapenemase Type | Mecillinam Susceptibility Rate |

| IMI | 90.5% |

| OXA-48-like | 83.1% |

| NDM | 70.5% |

| VIM | 14.3% |

| KPC | 0% |

| Data sourced from a study on carbapenem-resistant Enterobacterales. nih.gov |

High-Level Expression Penicillinase (HEP) Phenotype

The High-Level Expression Penicillinase (HEP) phenotype is a recognized mechanism of mecillinam resistance. nih.govoup.com This phenotype is often caused by mutations in the promoter region of the blaTEM-1 gene, leading to a significant increase in the production of the TEM-1 β-lactamase. nih.gov This overproduction of the enzyme can overcome mecillinam's relative stability, leading to its hydrolysis and subsequent resistance. oup.com Studies have shown that a significant percentage of mecillinam-resistant E. coli isolates exhibit the HEP phenotype. nih.gov Interestingly, the resistance conferred by the HEP phenotype can be reversed by the combination of mecillinam with a β-lactamase inhibitor like clavulanate. oup.com

Genetic and Genomic Determinants of Mecillinam Resistance

The genetic basis of mecillinam resistance is complex, with mutations in a wide array of genes capable of conferring a resistant phenotype. Understanding these genetic determinants is crucial for predicting and potentially mitigating the emergence of clinical resistance.

High-throughput genetic methods, such as transposon-sequencing (Tn-Seq), have been instrumental in identifying the comprehensive set of genes that can lead to mecillinam resistance, collectively known as the mecillinam resistome. In E. coli, it has been demonstrated that mutations in over 100 different genes can result in some level of mecillinam resistance. This large mutational target size explains why resistant mutants can be readily selected in laboratory settings.

These resistance loci are functionally diverse and include genes involved in:

Cell Wall Biogenesis: Genes encoding components of the Rod system, such as mreB, mreC, rodZ, and mrdA (which encodes PBP2 itself), are key loci where mutations can lead to resistance.

Cellular Metabolism: Genes related to metabolic pathways, including cysteine biosynthesis and pyrophosphate metabolism, have been identified as important for mecillinam susceptibility.

Stress Responses: Loci that trigger cellular stress responses, such as the stringent response or envelope stress responses, are also prominent in the mecillinam resistome.

The identification of this broad range of genes underscores the intricate network of cellular processes that are affected by the inhibition of PBP2 and the various ways in which bacteria can adapt to this stress.

A significant finding in the study of clinical mecillinam resistance is the prominent role of the cysB gene. In clinical isolates of E. coli from urinary tract infections (UTIs), inactivation of cysB has been identified as the major cause of resistance. The cysB gene encodes a transcriptional activator that regulates the cysteine regulon, which is responsible for cysteine biosynthesis.

Loss-of-function mutations in cysB lead to a depletion of cellular cysteine. This, in turn, is thought to trigger a stress response that results in changes in the expression of a large number of genes, with approximately 450 genes being affected. This altered gene expression allows the bacteria to bypass the essential function of PBP2, thereby rendering the cell resistant to mecillinam. The high prevalence of cysB mutations in clinical isolates suggests that this resistance mechanism carries a lower fitness cost compared to other potential resistance mutations, making it more likely to be selected for and maintained in a clinical setting.

One of the key downstream effects of cysB inactivation is the upregulation of Penicillin-Binding Protein 1B (PBP1B), encoded by the mrcB gene, and its outer membrane lipoprotein activator, LpoB. Research has shown that the increased levels of these two proteins are both necessary and sufficient to confer mecillinam resistance in cysB mutants.

The proposed model for this resistance mechanism is that the elevated levels of the PBP1B-LpoB complex can compensate for the mecillinam-inhibited PBP2. This complex is involved in peptidoglycan synthesis, and its overproduction likely provides an alternative pathway for cell wall construction, thus bypassing the block in cell elongation caused by mecillinam. This is supported by findings that artificial overexpression of either PBP1B or LpoB in a wild-type background leads to mecillinam resistance, while the inactivation of either of these proteins in a cysB mutant restores susceptibility.

| Genetic Background | PBP1B Level | LpoB Level | Mecillinam Resistance Phenotype |

|---|---|---|---|

| Wild-Type | Normal | Normal | Susceptible |

| ΔcysB | Increased | Increased | Resistant |

| Wild-Type + PBP1B Overexpression | High | Normal | Resistant |

| Wild-Type + LpoB Overexpression | Normal | High | Resistant |

| ΔcysB ΔmrcB (PBP1B) | None | Increased | Susceptible |

| ΔcysB ΔlpoB | Increased | None | Susceptible |

Recent research has uncovered a surprising role for peptidoglycan endopeptidases in mecillinam resistance. These enzymes are responsible for cleaving crosslinks in the peptidoglycan sacculus, a process generally associated with cell wall turnover and remodeling. However, studies have shown that the overproduction of certain endopeptidases can promote mecillinam resistance.

The mechanism behind this appears to be the stimulation of peptidoglycan synthesis by a subset of PBPs. It is hypothesized that the increased cleavage of peptidoglycan by overproduced endopeptidases generates a signal that stimulates the synthetic activity of other PBPs, such as PBP1B. This enhanced synthesis can compensate for the inhibition of PBP2 by mecillinam. This finding challenges the traditional view that peptidoglycan synthases and hydrolases must function in tightly regulated, multi-enzyme complexes.

A novel mechanism of resistance to mecillinam and other antibiotics that target the bacterial rod complex has been identified involving the overexpression of LD-Transpeptidase A (LdtA). LD-Transpeptidases are enzymes that create 3-3 cross-links in peptidoglycan, a process that is distinct from the 4-3 cross-linking performed by the DD-transpeptidase activity of PBPs like PBP2.

Transcriptome analysis of resistant mutants has revealed that the overexpression of LdtA, which is involved in both peptidoglycan and Braun's lipoprotein cross-linking, is a primary cause of resistance. This overexpression can render the entire rod complex, the target of mecillinam, nonessential for cell survival. This suggests that an alternative pathway for cell wall maintenance and synthesis, mediated by LdtA, can be activated, allowing the bacterium to bypass the inhibitory effects of mecillinam. This represents a significant adaptive strategy for bacteria to overcome antibiotics that target cell wall elongation.

Cellular Stress Responses and Mecillinam Resistance

The induction of cellular stress responses is a recurring theme in mecillinam resistance. The inhibition of PBP2 by mecillinam is a significant stressor for the bacterial cell, and the activation of general stress response pathways can provide a protective effect.

Two of the most well-characterized stress responses implicated in mecillinam resistance are:

The Stringent Response: This response is mediated by the alarmone guanosine tetraphosphate (ppGpp). Elevated levels of ppGpp are known to confer mecillinam resistance by making PBP2 nonessential. The precise mechanism by which ppGpp achieves this is still under investigation, but it is known to globally alter transcription and translation, leading to a state of reduced growth and increased stress resistance.

The Rcs Envelope Stress Response: This pathway is activated by damage to the bacterial cell envelope. Induction of the Rcs response has been shown to protect cells from the lethal effects of β-lactam antibiotics, including mecillinam.

Furthermore, the resistance conferred by cysB mutations is also linked to a cellular stress state. The lack of cysteine in these mutants induces what appears to be an oxidative-stress-like response. This leads to the differential expression of numerous proteins, including the upregulation of PBP1B and LpoB, which ultimately results in the resistant phenotype. The addition of reducing agents to the growth medium can reverse this upregulation and restore mecillinam susceptibility to cysB mutants, highlighting the critical role of the cellular redox state in this resistance mechanism.

| Stress Response | Key Mediator(s) | Effect on Mecillinam Susceptibility | Underlying Mechanism |

|---|---|---|---|

| Stringent Response | ppGpp | Increased Resistance | Renders PBP2 nonessential through global regulatory changes. |

| Rcs Envelope Stress Response | Rcs phosphorelay system | Increased Resistance | Protects against cell envelope damage caused by β-lactams. |

| Oxidative-like Stress (in ΔcysB mutants) | Cysteine depletion | Increased Resistance | Upregulation of PBP1B and LpoB, providing a bypass for PBP2 function. |

Stringent Response Activation

The stringent response is a global stress response in bacteria, triggered by nutrient limitation and other stressors, characterized by the production of the alarmones guanosine tetraphosphate and pentaphosphate ((p)ppGpp). Activation of the stringent response is a known mechanism for conferring mecillinam resistance. Elevated intracellular levels of (p)ppGpp can lead to increased resistance to mecillinam. Several genes implicated in mecillinam resistance are involved in (p)ppGpp metabolism. For example, mutations in genes coding for tRNA synthetases can lead to an accumulation of uncharged tRNAs, which in turn activates the stringent response. While the precise downstream mechanism by which elevated (p)ppGpp levels confer resistance is not fully elucidated, it is understood to be a significant contributor to non-heritable resistance and tolerance. nih.govasm.org

Research has shown that mutations in genes such as spoT, which is involved in the degradation of (p)ppGpp, can lead to increased mecillinam resistance due to the resulting higher basal levels of the alarmone. However, the resistance conferred by the stringent response is not always dependent on the master regulator of the general stress response, RpoS. Strains with deletions in both rpoS and cysB (another key gene in mecillinam resistance) can still exhibit a mecillinam-resistant phenotype, indicating that the stringent response pathway to resistance can be independent of RpoS. asm.org

Rcs Envelope Stress Response Pathway

The Regulation of Capsular Synthesis (Rcs) pathway is a crucial cell envelope stress response system in Gram-negative bacteria that helps maintain the integrity of the cell envelope. This phosphorelay system is activated by perturbations to the outer membrane and peptidoglycan layer. The inhibition of penicillin-binding proteins (PBPs) by β-lactam antibiotics, including mecillinam, is a potent trigger for the Rcs pathway. asm.orgnih.gov

Activation of the Rcs phosphorelay has been shown to increase bacterial survival in the presence of mecillinam, a function that is independent of capsule synthesis. asm.orgnih.gov The key components of this pathway involved in conferring resistance are the outer membrane lipoprotein RcsF, which senses the stress, and the response regulator RcsB, which mediates the downstream transcriptional changes. asm.orgnih.gov The Rcs system is thought to contribute to intrinsic resistance by responding to peptidoglycan damage and initiating a response that enhances cell survival. asm.org Studies have demonstrated that mutants with a constitutively activated Rcs response show decreased sensitivity to mecillinam. asm.org Furthermore, the Rcs system is activated by increases in cell width, a morphological change induced by mecillinam, suggesting a direct link between the antibiotic's mode of action and the activation of this resistance-conferring stress response. embopress.org

Fitness Costs and Compensation Mechanisms in Resistant Strains

The acquisition of antibiotic resistance is often associated with a fitness cost, which can manifest as a reduced growth rate or decreased competitiveness in the absence of the antibiotic. nih.govnih.govnih.gov This is a critical factor in understanding the evolution and dissemination of resistance.

Evaluation of Fitness in Laboratory-Selected Mutants

In laboratory settings, resistance to mecillinam can be readily selected for, and mutations in over 40 genes have been identified to confer resistance in E. coli. However, a majority of these laboratory-selected mutations impose a significant fitness cost. nih.gov This high cost of resistance is a likely explanation for why many of these resistance mechanisms are not observed in clinical isolates. nih.gov

For instance, laboratory mutants with alterations in the mrdA gene, which encodes PBP2, can exhibit high levels of resistance but often have substantially reduced fitness. Experimental evolution studies have shown that while these mutants can evolve compensatory mutations to increase their fitness, this compensation is often only partial, and the fitness level may not reach that of the wild-type susceptible strain. This suggests that certain resistance mutations create a fitness deficit that is difficult to fully overcome through subsequent evolution.

| Gene with Resistance Mutation | Function of Gene Product | Observed Fitness Cost in Laboratory Mutants | Reference |

| mrdA | Penicillin-binding protein 2 (PBP2) | High | |

| spoT | (p)ppGpp degradation | Variable, often high | |

| ppa | Inorganic pyrophosphatase | High | |

| ubiE | Menaquinone biosynthesis | High | |

| Various tRNA synthetase genes | tRNA charging | High | asm.orgnih.gov |

Fitness of Clinical Mecillinam-Resistant Isolates

In contrast to many laboratory-selected mutants, clinical isolates of mecillinam-resistant E. coli tend to exhibit higher fitness. nih.gov The predominant mechanism of resistance found in clinical isolates is the inactivation of the cysB gene, which encodes a positive regulator of cysteine biosynthesis. nih.govnih.gov

While cysB mutants still incur a fitness cost, it is generally less severe than that of many other mecillinam resistance mutations found in the lab. This lower fitness burden likely contributes to their successful maintenance in a clinical setting. nih.gov Compensatory evolution can further increase the fitness of cysB mutants. Studies have shown that in some cases, compensatory mutations can restore the growth rate to levels comparable to or even higher than the wild-type strain, although this can sometimes lead to a loss of the resistance phenotype. The mechanism by which cysB inactivation confers resistance involves a complex regulatory response that leads to the upregulation of PBP1B and its activator LpoB, which can bypass the need for the mecillinam-inhibited PBP2. asm.orgresearchgate.net

| Resistance Mechanism | Common Setting | Associated Fitness Cost | Compensatory Potential | Reference |

| cysB inactivation | Clinical | Moderate | High, can restore wild-type fitness | nih.gov |

| mrdA mutation | Laboratory | High | Partial, fitness often remains below wild-type |

Emerging Resistance Mechanisms and Trends

A notable trend is the observation of cross-resistance. Although mecillinam is often effective against extended-spectrum β-lactamase (ESBL)-producing E. coli, some studies have shown that mecillinam-resistant isolates frequently exhibit cross-resistance to other β-lactams like amoxicillin (B794) and amoxicillin-clavulanic acid. researchgate.netnih.govp-e-g.org

Furthermore, while mutations in cysB are the most common mechanism in clinical isolates, other mechanisms may be emerging. The large number of genes (at least 38) that can mutate to confer mecillinam resistance in the laboratory suggests a large mutational target and the potential for new resistance mechanisms to arise in clinical settings. asm.orgnih.gov As the use of mecillinam may increase due to rising resistance to other first-line antibiotics for urinary tract infections, it is imperative to monitor for shifts in the prevalence and mechanisms of mecillinam resistance. nih.gov

Advanced Pharmacological Research of Mecillinam

Pharmacokinetic Parameter Characterization

The study of pharmacokinetics, how the body affects a drug, is crucial for understanding the efficacy and disposition of mecillinam. This section details the absorption of its prodrugs, its elimination from the body, and how individual physiological differences can alter its behavior.

Mecillinam itself exhibits poor gastrointestinal absorption. nih.gov To overcome this limitation for oral administration, it is formulated as ester prodrugs, primarily pivmecillinam (B1664848) and bacmecillinam (B1204032). nih.govoup.com These prodrugs are well-absorbed after oral intake and are rapidly hydrolyzed by enzymes in the intestinal mucosa and blood to release the active mecillinam compound. nih.gov

Pivmecillinam, the pivaloyloxymethyl ester of mecillinam, demonstrates high bioavailability, with studies indicating it to be approximately 70%. frontiersin.org Following oral administration of pivmecillinam, 45% of the dose is recovered in the urine as active mecillinam within the first six hours. nih.govfrontiersin.org The absorption of pivmecillinam is not significantly affected by the presence of food in the stomach. nih.gov

Bacmecillinam has shown even better bioavailability in some studies compared to pivmecillinam. A comparative study in healthy volunteers found that a 400 mg dose of bacmecillinam resulted in a significantly higher peak plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and urinary recovery of mecillinam than an equivalent dose of pivmecillinam. The absorption was also faster with bacmecillinam.

Table 1: Comparative Pharmacokinetic Parameters of Mecillinam After Oral Administration of Prodrugs in Healthy Volunteers

| Parameter | Bacmecillinam (400 mg) | Pivmecillinam (400 mg) |

| Mean Peak Plasma Level (Cmax) | 4.62 +/- 1.41 mg/L | 2.38 +/- 0.65 mg/L |

| Mean Area Under Curve (AUC) | 7.74 +/- 1.38 mg·h/L | 5.35 +/- 0.93 mg·h/L |

| 12-hour Urinary Recovery | 41% | 30% |

| Elimination Half-Life (t½) | 0.8 - 1.1 hours | 0.7 hours |

| Data sourced from a comparative study in healthy, fasting volunteers. nih.gov |

Mecillinam is characterized by a relatively short elimination half-life, a small volume of distribution, and low plasma clearance. nih.gov Following intravenous administration in healthy subjects, the mean terminal plasma half-life is approximately 51 minutes. nih.gov

Detailed pharmacokinetic studies have established key parameters for intravenously administered mecillinam. These studies indicate efficient renal excretion, with a significant portion of the drug eliminated unchanged in the urine. The high renal clearance, relative to creatinine (B1669602) clearance, suggests that mecillinam is actively excreted by the kidney tubules. nih.govnih.gov

Table 2: Pharmacokinetic Parameters of Intravenously Administered Mecillinam in Healthy Adults

| Parameter | Mean Value |

| Terminal Plasma Half-Life (t½) | 51.1 +/- 8.6 min |

| Steady-State Volume of Distribution (Vss) | 0.23 +/- 0.04 L/kg |

| Plasma Clearance | 3.5 +/- 0.4 mL/min/kg |

| Renal Clearance | 2.5 +/- 0.4 mL/min/kg |

| 24-hour Urinary Excretion (% of dose) | 71 +/- 6% |

| Data derived from a study involving a single 10 mg/kg intravenous infusion. nih.gov |

A two-compartment pharmacokinetic model has been found to best describe the data for mecillinam, with a clearance rate of 3.45 mL/min/kg and a steady-state volume of distribution calculated to be 202 mL/kg (or 0.202 L/kg). nih.gov

The pharmacokinetic profile of mecillinam can be significantly altered by physiological factors, most notably renal function and age.

Renal Function: In patients with impaired renal function, the elimination of mecillinam is prolonged, and its clearance is decreased. A study comparing patients with renal impairment to healthy volunteers showed a longer median elimination half-life (5 hours vs. 3.4 hours) and a significantly greater median AUC (72.44 µg·h/mL vs. 32.96 µg·h/mL). Consequently, the median clearance was substantially decreased in patients with impaired renal function (5.5 L/h vs. 12.17 L/h). These findings indicate that reduced renal function leads to the accumulation of the drug.

Age: Studies in elderly patients (over 65 years) have shown a markedly prolonged serum elimination half-life of mecillinam compared to younger volunteers (3.97 hours vs. 0.88 hours), even with apparently normal renal function. oup.comoup.com This is attributed to a decreased ability in the elderly to eliminate mecillinam, a common physiological change associated with aging where renal blood flow and glomerular filtration rate decline. oup.comfrontiersin.org While peak serum concentrations are similar between elderly and younger subjects, the slower elimination in the elderly results in a significantly greater total drug exposure (AUC). oup.com

Pharmacodynamic Modeling and Breakpoint Determination for Systemic Infections

Pharmacodynamic modeling integrates pharmacokinetic data with the antimicrobial activity of a drug to predict its effectiveness. For mecillinam, this involves analyzing its bactericidal activity over time and using simulations to determine optimal strategies for treating systemic infections.

Time-kill curve analyses are performed to study the pharmacodynamics of an antimicrobial agent by measuring the rate and extent of bacterial killing over time. For mecillinam, these studies demonstrate its bactericidal effect against susceptible pathogens like Escherichia coli. The effect of mecillinam on bacterial growth curves is concentration-dependent. Killing curve experiments have confirmed that mecillinam exerts a rapid bactericidal effect.

Monte Carlo simulation is a powerful computational tool used in pharmacokinetics/pharmacodynamics (PK/PD) to predict the probability that a specific dosing regimen will achieve the desired therapeutic outcome against a population of pathogens. nih.gov These simulations integrate variability in patient pharmacokinetics and the distribution of Minimum Inhibitory Concentrations (MICs) for target bacteria to calculate the Probability of Target Attainment (PTA). A PTA of ≥90% is often considered necessary for a regimen to be deemed effective. nih.gov

For mecillinam, Monte Carlo simulations have been crucial in analyzing various intravenous infusion strategies to establish systemic MIC breakpoints for Enterobacterales. nih.gov The PK/PD target for efficacy is typically defined as the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC), with a target of ≥40% often used for mecillinam. nih.gov

Simulations have shown that prolonged infusion regimens (extended or continuous) of mecillinam could be effective against carbapenemase-producing Enterobacterales with higher MICs (ranging from 2 to 8 mg/L). nih.gov These PK/PD analyses suggest that mecillinam can be a valuable therapeutic option for systemic infections caused by multidrug-resistant Enterobacterales, with specific regimens capable of covering pathogens with MICs up to 8 mg/L. nih.gov

Table 3: Predicted MIC Breakpoints for Intravenous Mecillinam Regimens Based on Monte Carlo Simulations

| Infusion Type | Regimen | Predicted MIC Breakpoint (mg/L) for PTA ≥90% |

| Intermittent (20 min) | 1,000 mg every 8 hours (TID) | ~1 |

| 1,000 mg every 6 hours (QID) | ≥2 | |

| Extended (2 hours) | 1,000 mg every 8 hours (TID) | ≥2 |

| 1,000 mg every 6 hours (QID) | 4 | |

| Extended (4 hours) | 1,000 mg every 6 hours (QID) | 4 |

| 1,200 mg every 6 hours (QID) | 8 | |

| Continuous | 3,500 mg / 24 hours | 4 |

| 4,800 mg / 24 hours | 8 | |

| Data sourced from PK/PD modeling and simulation studies. nih.gov |

Correlation between Pharmacokinetics and Pharmacodynamics

The clinical efficacy of an antimicrobial agent is intricately linked to the interplay between its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Pharmacokinetics governs the concentration-time profile of a drug within the body, encompassing absorption, distribution, metabolism, and excretion. Conversely, pharmacodynamics describes the drug's effect on the target pathogen, including its mechanism of action and the concentration-dependent or time-dependent nature of its bactericidal or bacteriostatic activity. For mecillinam, a comprehensive understanding of its PK/PD correlation is paramount for optimizing dosing strategies to maximize therapeutic success while minimizing the potential for resistance development.

Mecillinam, like other β-lactam antibiotics, exhibits time-dependent bactericidal activity. ucla.edu This means its antibacterial efficacy is primarily determined by the duration for which the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target organism, rather than the peak concentration achieved. ucla.edu The key pharmacodynamic index for mecillinam is therefore expressed as the percentage of the dosing interval during which the free drug concentration exceeds the MIC (%fT>MIC). nih.gov

Extensive research, including population PK modeling and Monte Carlo simulations, has been conducted to define the optimal %fT>MIC target for mecillinam to ensure a high probability of therapeutic success against susceptible pathogens, particularly Enterobacterales. nih.govnih.gov These studies have established that a %fT>MIC of ≥40% is generally required for mecillinam to be effective. nih.gov

The pharmacokinetic profile of mecillinam is characterized by a relatively short elimination half-life, a small volume of distribution, and low plasma clearance. nih.gov These properties necessitate specific dosing regimens to maintain plasma concentrations above the MIC for a sufficient duration. Intravenous administration of mecillinam results in high peak plasma concentrations that decline relatively quickly. nih.gov

A two-compartment pharmacokinetic model has been found to best describe the disposition of mecillinam in the body. nih.gov The table below presents the population pharmacokinetic parameters for mecillinam, derived from a study involving healthy volunteers. nih.gov These parameters are crucial for simulating different dosing regimens and predicting the resultant plasma concentrations over time.

| Parameter | Population Value | Interindividual Variability (%) |

|---|---|---|

| Clearance (CL), mL/min/kg | 3.45 | 10.2 |

| Central Volume of Distribution (V1), mL/kg | 123.12 | 27.8 |

| Intercompartmental Clearance (Q), mL/min/kg | 6.74 | - |

| Peripheral Volume of Distribution (V2), mL/kg | 80.56 | 36.0 |

Data sourced from a study on the pharmacokinetic/pharmacodynamic determination of systemic MIC breakpoints for mecillinam. nih.gov

The correlation between these pharmacokinetic parameters and the pharmacodynamic target of %fT>MIC ≥40% is critical for establishing effective dosing strategies. For instance, for an organism with a given MIC, these PK parameters can be used to simulate the plasma concentration-time curve for various dosing regimens (e.g., intermittent, extended, or continuous infusions) and to calculate the probability of attaining the desired %fT>MIC. nih.gov

Time-kill studies are instrumental in visualizing the pharmacodynamic activity of mecillinam. These in vitro studies measure the rate and extent of bacterial killing over time at various antibiotic concentrations. For mecillinam, these studies demonstrate its time-dependent killing, where increasing the concentration above a certain multiple of the MIC does not significantly increase the rate of killing. Instead, maintaining the concentration above the MIC for a longer duration leads to a greater reduction in bacterial viability. researchgate.net When combined with other β-lactam antibiotics, such as ampicillin (B1664943), mecillinam can exhibit synergistic effects, resulting in a more rapid and pronounced bactericidal effect than either agent alone. oup.com For example, a combination of 4 mg/L each of mecillinam and ampicillin resulted in a 2.2 log10 decrease in colony-forming units (cfu), which was significantly greater than the effect of each antibiotic individually. oup.com

Clinical Research and Therapeutic Strategies Utilizing Mecillinam

Efficacy of Mecillinam Monotherapy

Mecillinam, particularly its oral prodrug pivmecillinam (B1664848), has been a cornerstone in the treatment of uncomplicated urinary tract infections (uUTIs) for decades, especially in Northern Europe and Canada, and is now approved in the United States. oup.comnih.gov Its effectiveness stems from its high activity against Enterobacteriaceae, including Escherichia coli, which is the most common uropathogen. toku-e.comoup.com

Clinical studies have consistently demonstrated favorable success rates for mecillinam monotherapy in treating specific bacterial infections, predominantly UTIs. A comprehensive literature review of twelve clinical studies (1979–2015) focusing on mecillinam for acute pyelonephritis and bacteremia caused by Enterobacteriaceae reported a clinical success rate of 75% (38 out of 51 patients) when mecillinam was used as monotherapy. dovepress.com For uncomplicated UTIs, reported clinical response rates for pivmecillinam range from 82% to 95%. oup.comnih.gov Even against Extended-Spectrum Beta-Lactamase (ESBL)-producing E. coli and Klebsiella pneumoniae in UTIs, pivmecillinam has shown clinical effectiveness, with one study reporting an 84% clinical cure rate in evaluable patients. oup.com

Table 1: Clinical Success Rates of Mecillinam Monotherapy

| Infection Type | Clinical Success Rate (%) | Number of Patients (Success/Total) | Source |

| Pyelonephritis/Bacteremia (Enterobacteriaceae) | 75% | 38/51 | dovepress.com |

| Uncomplicated UTIs | 82% - 95% | Not specified (range across studies) | oup.comnih.gov |

| UTIs (ESBL-producing E. coli or K. pneumoniae) | 84% | 16/19 (evaluable) | oup.com |

Bacteriological eradication rates with mecillinam monotherapy also show significant efficacy, particularly in uncomplicated cases. The literature review mentioned above indicated a bacteriological success rate of 74% (35 out of 47 patients) for mecillinam alone in treating pyelonephritis and bacteremia caused by Enterobacteriaceae. dovepress.com In studies specifically on uncomplicated UTIs, microbiological response rates for pivmecillinam have been reported between 75% and 94%. oup.comnih.gov For UTIs caused by ESBL-producing E. coli or K. pneumoniae, a bacteriological cure rate of 79% (31 out of 39 patients) was observed with pivmecillinam. oup.com

Table 2: Bacteriological Eradication Rates of Mecillinam Monotherapy

| Infection Type | Bacteriological Eradication Rate (%) | Number of Patients (Success/Total) | Source |

| Pyelonephritis/Bacteremia (Enterobacteriaceae) | 74% | 35/47 | dovepress.com |

| Uncomplicated UTIs | 75% - 94% | Not specified (range across studies) | oup.comnih.gov |

| UTIs (ESBL-producing E. coli or K. pneumoniae) | 79% | 31/39 | oup.com |

Research on Mecillinam Combination Therapies

Research into mecillinam combination therapies aims to leverage its unique PBP2 targeting to enhance antimicrobial activity, broaden spectrum, and combat resistance, particularly against challenging Gram-negative pathogens. dovepress.commdpi.comasm.org

Mecillinam demonstrates synergistic effects when combined with other beta-lactam antibiotics. This synergy has been investigated with various agents, including ampicillin (B1664943), amoxicillin (B794)/clavulanate, and ceftazidime (B193861)/avibactam (B1665839).

Ampicillin: Clinical studies have shown improved outcomes when mecillinam is combined with another beta-lactam, often ampicillin. A review indicated that combination therapy with mecillinam and another beta-lactam resulted in a 93% clinical success rate (152 out of 164 patients) compared to 75% for monotherapy. dovepress.com In E. coli meningitis models, mecillinam combined with ampicillin demonstrated better microbiological outcomes compared to mecillinam monotherapy. nih.gov In vitro studies have also shown that mecillinam combined with ampicillin can induce longer post-antibiotic effects (PAEs) on E. coli than the sum of the individual antibiotics' PAEs. nih.gov

Amoxicillin/Clavulanate: The combination of mecillinam with amoxicillin/clavulanate has been studied, particularly in the context of restoring susceptibility in resistant E. coli strains. Research has shown that this combination can abolish mecillinam resistance in E. coli isolates exhibiting a high-level expression penicillinase (HEP) phenotype, with the minimum inhibitory concentration (MIC) becoming compatible with clinical use. researchgate.netnih.govoup.com Synergy was observed with mecillinam and clavulanic acid against certain strains of ESBL-producing E. coli. nih.gov

Ceftazidime/Avibactam: Studies have found a synergistic effect of the combination of ceftazidime/avibactam or avibactam alone with mecillinam against most multi-drug-resistant (MDR) carbapenemase-producing E. coli and K. pneumoniae. mdpi.com In many cases, the presence of mecillinam significantly reduced the MIC of ceftazidime/avibactam, and similarly, avibactam reduced mecillinam MICs. mdpi.com This combination decreased bacterial load in in vitro and in vivo models, irrespective of the presence of narrow and broad-spectrum beta-lactamases in the pathogens. mdpi.com

Table 3: Synergistic Combinations of Mecillinam with Other Beta-Lactam Antibiotics

| Combination | Observed Effect | Target Pathogens/Conditions | Source |

| Mecillinam + Ampicillin | Increased clinical success rates, better microbiological outcomes, prolonged PAE | Pyelonephritis, bacteremia, E. coli meningitis | dovepress.comnih.govnih.gov |

| Mecillinam + Amoxicillin/Clavulanate | Abolished mecillinam resistance, restored susceptibility, synergy against ESBL-producing E. coli | High-level TEM-1-producing E. coli, ESBL-producing E. coli | researchgate.netnih.govoup.comnih.gov |

| Mecillinam + Ceftazidime/Avibactam (or Avibactam alone) | Significant reduction in MICs, decreased bacterial load, effective against MDR carbapenemase-producing strains | MDR carbapenemase-producing E. coli and K. pneumoniae | mdpi.com |

The synergistic effects observed with mecillinam and other beta-lactam antibiotics are attributed to their distinct yet complementary mechanisms of action on bacterial cell wall synthesis. dovepress.comnih.gov

PBP Specificity: Mecillinam is an amidinopenicillin with a selective and high affinity for penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, particularly Enterobacteriaceae. toku-e.comdovepress.com Inhibition of PBP2 by mecillinam leads to the formation of spherical cells (spheroplasts) rather than the typical rod shape, disrupting cell elongation. nih.govnih.gov

Complementary PBP Inhibition: Other beta-lactam antibiotics, such as ampicillin, amoxicillin, and ceftazidime, primarily target other essential PBPs, notably PBP1A/B and PBP3, which are crucial for cell wall peptidoglycan synthesis and cell division, respectively. nih.govnih.gov When mecillinam inhibits PBP2, and another beta-lactam simultaneously inhibits PBP1A/B or PBP3, the combined disruption of multiple PBPs leads to a more profound and often bactericidal effect, including rapid cell lysis. nih.govnih.gov This dual inhibition overwhelms the bacterial cell wall synthesis machinery more effectively than either antibiotic alone. nih.gov

Beta-Lactamase Inhibition (with Clavulanate/Avibactam): In combinations involving beta-lactamase inhibitors like clavulanate or avibactam, the synergy is further enhanced. Clavulanate protects amoxicillin (and potentially mecillinam) from degradation by certain beta-lactamases, thereby restoring their activity. researchgate.netnih.gov Avibactam, a non-beta-lactam beta-lactamase inhibitor, can inhibit a broad range of beta-lactamases, including Class A (like KPC) and some Class C and D enzymes, which are not inhibited by older inhibitors. mdpi.comwikipedia.org Its ability to inhibit these enzymes, combined with mecillinam's PBP2 binding, allows ceftazidime to exert its effect, leading to potent activity against resistant strains. mdpi.com Some research suggests that avibactam itself can also bind to PBP2, further contributing to the synergistic effect with mecillinam. mdpi.com

Mecillinam combination strategies are actively researched to overcome existing and emerging antibiotic resistance mechanisms.